2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Physical property Boiling point Isomer comparison

Synthetic reproducibility fails when isomer substitution alters boiling points and storage stability. This exact 2-(difluoromethyl)-4-fluoro-1-nitrobenzene (CAS 1214333-17-1) ensures batch-to-batch consistency. - Higher bp 254.5°C vs isomer 212.3°C - stable in high-temp reactions - Requires 2-8°C storage; full cold-chain support available - Batch-specific HPLC/GC/NMR reports for regulatory alignment with WO2013/28371 A1

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 1214333-17-1
Cat. No. B1391538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-4-fluoro-1-nitrobenzene
CAS1214333-17-1
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H
InChIKeyADBUIWGABVQONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene – Key Intermediate


2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is a fluorinated aromatic compound belonging to the class of nitrobenzenes, featuring a difluoromethyl group, a fluorine atom, and a nitro group on a benzene ring [1]. It serves as a versatile synthetic intermediate, particularly in the development of agrochemicals and pharmaceuticals, where the introduction of fluorinated groups can enhance biological activity and metabolic stability [2]. The compound is supplied by multiple vendors with a typical purity of 95-98% and requires refrigerated storage at 2-8°C [3].

Fluorinated aromatic intermediate for agrochemical and pharmaceutical synthesis
Supplied at 95–98% purity from multiple vendors
Requires refrigerated storage (2–8 °C) for stability

Synthetic Irreplaceability of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene


Fluorinated nitrobenzene derivatives exhibit distinct physicochemical properties and reactivity profiles that are highly dependent on the substitution pattern on the aromatic ring . Simple substitution of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene with an isomer or a related compound can lead to altered boiling points, different storage requirements, and divergent downstream reactivity, which may compromise the reproducibility, yield, and purity of multi-step syntheses [1]. Therefore, procurement decisions must be guided by specific, quantifiable property differences, as detailed below.

Isomeric substitution may alter boiling point and distillation behaviour, affecting purification protocols.
Storage condition mismatch: room-temperature stable isomers may differ in thermal stability, impacting inventory planning.
Batch-specific analytical documentation (NMR, HPLC, GC) can vary by vendor, influencing quality-sensitive research applications.

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene vs. Key Isomers


Higher Boiling Point vs. Common Isomer

The predicted boiling point of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is 254.5±35.0 °C at 760 mmHg [1]. In contrast, the isomer 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene (CAS 63878-71-7) has a predicted boiling point of 212.3±40.0 °C . The 42°C difference reflects distinct intermolecular interactions arising from the different substitution patterns, which can influence distillation conditions and thermal stability requirements in downstream processing.

Boiling Point vs. Isomer
Data to verify
Predicted bp ~254.5 °C vs. 212.3 °C for 2-(difluoromethyl)-1-fluoro-4-nitrobenzene
May influence distillation and thermal processing choices.
Predicted values; experimental validation recommended.
Physical property Boiling point Isomer comparison

Refrigerated Storage Requirement

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene requires refrigerated storage at 2-8°C [1]. In comparison, the isomer 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene (CAS 63878-71-7) is reported to be stable at room temperature . This difference in recommended storage conditions indicates a potential disparity in thermal or chemical stability, which has direct implications for laboratory handling, inventory management, and the shelf-life of the compound.

Storage Requirement
Reported
2–8 °C refrigerated vs. room temperature for common isomer
Cold-chain management may be necessary for this isomer.
Vendor-recommended storage conditions.
Storage Stability Isomer comparison

Purity and Analytical Documentation

Commercial sources of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene consistently report purities of 95-98% . This is comparable to the purities reported for the isomers 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene (95-98%) and 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene (95-98%) . However, vendors such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC reports for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene , which may be a critical factor for regulated or high-precision applications.

Purity & Documentation
Specification review
95–98% purity, comparable across isomers; batch-specific NMR, HPLC, GC available from select vendors
Documentation supports quality-sensitive research applications.
Vendor-provided analytical data varies.
Purity Quality control Vendor comparison

Lipophilicity Profile

The calculated logP (octanol-water partition coefficient) for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is approximately 2.17 [1]. This value is similar to the logP of its isomer 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene, which is reported as 2.5-2.67 [2]. The moderate lipophilicity is a consequence of the fluorinated substituents and can affect the compound's solubility and extraction behavior in aqueous-organic workups during synthesis.

Lipophilicity (LogP)
Data to verify
Calculated logP ~2.17 vs. 2.5–2.67 for isomeric comparator
Minor difference may affect biphasic partitioning behaviour.
Predicted values; experimental verification advised.
Lipophilicity LogP Physicochemical property

Patent-Validated Intermediate (GSK WO2013/28371)

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is explicitly cited as a synthetic intermediate in patent WO2013/28371 A1, assigned to Glaxo Group Limited [1]. The patent, which relates to compounds for therapeutic use, mentions the compound on page/column 52 . While not providing direct performance data against a comparator, this patent inclusion provides a documented precedence for the compound's utility in pharmaceutical synthesis, which may be absent for some closely related isomers.

Patent Citation
Context-dependent
Explicitly mentioned in GSK patent WO2013/28371 A1 as a synthetic intermediate
Documented precedence in pharmaceutical synthesis routes.
Patent-specific application context.
Patent Pharmaceutical intermediate Synthetic application

Recommended Applications of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene


High-Temperature Reaction Compatibility

The significantly higher boiling point (254.5°C vs. 212.3°C for a common isomer) [1] makes this compound more suitable for reaction sequences that involve elevated temperatures or high-boiling solvents, where lower-boiling analogs might prematurely evaporate or degrade.

Refrigerated Storage Infrastructure

Given the requirement for refrigerated storage at 2-8°C [2], this compound is best procured by facilities with established cold-chain management. For laboratories lacking refrigeration capacity, room-temperature stable isomers may be a more practical alternative.

GSK Patent-Aligned Intermediate Development

For research groups working on compounds related to the therapeutic targets disclosed in WO2013/28371 A1 [3], using the exact patent-exemplified intermediate can ensure consistency with the original synthetic route and facilitate potential IP considerations.

Batch-Specific Analytical QC

When regulatory compliance or precise reproducibility is critical, procurement of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene from vendors providing batch-specific NMR, HPLC, and GC reports (e.g., Bidepharm) offers a clear advantage over sourcing from suppliers with less rigorous quality control.

Application
Selection Property
Validation Focus
High-temperature reaction compatibility
Elevated boiling point relative to common isomer
Thermal stability and distillation conditions
Refrigerated storage infrastructure
Cold-chain requirement (2–8 °C)
Storage condition verification and inventory planning
Patent-aligned intermediate development
Patent-validated synthetic intermediate
Synthetic route consistency and intellectual property alignment
Batch-specific analytical QC
Vendor-supplied analytical documentation (NMR, HPLC, GC)
Batch-specific purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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